Fluticasone Furoate-d5: A Technical Overview of its Chemical Properties and Analysis
Fluticasone Furoate-d5: A Technical Overview of its Chemical Properties and Analysis
Fluticasone (B1203827) Furoate-d5 is the deuterated analog of Fluticasone Furoate, a synthetic trifluorinated corticosteroid used for its potent anti-inflammatory properties in the treatment of conditions like allergic rhinitis and asthma.[1][2] The inclusion of five deuterium (B1214612) atoms provides a stable, heavier isotope version of the parent drug, making it an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and bioanalytical studies.[3][4] This guide provides a detailed examination of the chemical properties, analytical methodologies, and mechanism of action of Fluticasone Furoate-d5 for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
Stable isotope labeling with deuterium renders Fluticasone Furoate-d5 chemically almost identical to its non-deuterated counterpart but distinguishable by its mass. This property is crucial for its application in mass spectrometry-based quantification, where it serves as an ideal internal standard to ensure accuracy and precision.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄D₅F₃O₆S | [5][6] |
| Molecular Weight | 543.6 g/mol | [5][7] |
| Monoisotopic Mass | 543.19507803 Da | [7] |
| CAS Number | Not Available (Unlabeled: 397864-44-7) | [5][6][8] |
| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate | [7] |
| Topological Polar Surface Area | 119 Ų | [7] |
| XLogP3 | 4.8 | [7] |
| Physical Description | Typically an off-white solid. | [9] |
| Stability | Isotope labeled compounds are assigned a default 5-year re-test date, suggesting good stability under appropriate storage conditions.[6] Fluticasone Furoate is stable at room temperature in regular light for at least two hours and at 37°C in media for up to 180 minutes.[10] | [6][10] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Like its non-deuterated form, Fluticasone Furoate-d5 exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[2][11] The mechanism involves a series of intracellular events leading to the modulation of gene expression.
-
Cellular Entry and Receptor Binding : Fluticasone Furoate passively diffuses into target cells and binds with high affinity to the GR located in the cytoplasm.[11][12]
-
Conformational Change and Nuclear Translocation : Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and the activated Fluticasone Furoate-GR complex translocates into the nucleus.[11][12]
-
Gene Regulation : Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction leads to:
-
Transactivation : Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[11]
-
Transrepression : Downregulation of the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[11] This is a key mechanism for suppressing the inflammatory response.[11][13]
-
Experimental Protocols: Analytical Methodologies
Due to the very low systemic bioavailability and resulting low plasma concentrations of Fluticasone Furoate, highly sensitive analytical methods are required for its quantification.[14][15] Fluticasone Furoate-d5 is a critical component of these assays, serving as an internal standard to correct for sample processing variability and matrix effects.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Fluticasone Furoate in biological matrices like plasma.[15][16]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for analyzing Fluticasone Furoate in plasma.[3]
-
Objective : To isolate the analyte from plasma proteins and other matrix components.
-
Procedure :
-
To 0.800 mL of K₂EDTA plasma sample in a polypropylene (B1209903) tube, add the internal standard solution (Fluticasone Furoate-d5).
-
Perform liquid-liquid extraction by adding a mixture of Methyl-tert-Butyl-Ether (MtBE) and Hexane (60:40 v/v).
-
Vortex the mixture to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase-compatible solvent.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
This is an alternative, often cleaner, method for sample preparation.[16][17]
-
Objective : To purify and concentrate the analyte from the biological matrix using a solid sorbent.
-
Procedure :
-
Spike plasma samples with Fluticasone Furoate-d3 as the internal standard.
-
Pre-treat the sample, which may involve protein precipitation (e.g., with zinc sulfate) to dissociate the drug from plasma proteins.[18]
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20-40% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum or positive pressure.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
3. Chromatographic and Mass Spectrometric Conditions
-
Chromatography :
-
Column : A reversed-phase C18 column is commonly used.[19]
-
Mobile Phase : A gradient elution with a mixture of an aqueous component (e.g., 1mM Ammonium Trifluoroacetate buffer) and an organic component (e.g., Methanol) is typical.[16][19]
-
Flow Rate : Typically in the range of 0.2-0.9 mL/min.[16][19]
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is used.[16][17]
-
Detection : Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[16]
-
MRM Transitions :
-
Sensitivity : Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.1 to 1 pg/mL in human plasma.[3][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed NMR protocols for Fluticasone Furoate-d5 are not published, ¹H-NMR and ¹⁹F-NMR are powerful techniques for the structural elucidation and quantification of fluorinated corticosteroids like fluticasone.[20][21] For Fluticasone Furoate-d5, NMR would primarily be used for:
-
Structural Confirmation : Verifying the chemical structure and confirming the positions of the deuterium labels.
-
Isotopic Purity : Determining the percentage of deuteration and the presence of any unlabeled species.
-
Quantitative Analysis (qNMR) : Using a certified internal standard, qNMR can determine the precise concentration of the compound in a solution without the need for an identical reference standard.[21] The selection of a suitable deuterated solvent (e.g., DMSO-d₆) and non-interfering quantitative proton signals is critical.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. veeprho.com [veeprho.com]
- 5. Fluticasone Furoate-d5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. Fluticasone Furoate-d5 | C27H29F3O6S | CID 71316901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. FLUTICASONE FUROATE synthesis - chemicalbook [chemicalbook.com]
- 10. fda.gov [fda.gov]
- 11. What is the mechanism of Fluticasone furoate? [synapse.patsnap.com]
- 12. Fluticasone furoate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. sciex.com [sciex.com]
- 16. ijrar.org [ijrar.org]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation - PMC [pmc.ncbi.nlm.nih.gov]
